molecular formula C15H19Cl2N3O2 B2448650 (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone CAS No. 501104-39-8

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2448650
CAS No.: 501104-39-8
M. Wt: 344.24
InChI Key: IXFRHOMQZAAIFO-UHFFFAOYSA-N
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Description

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further connected to a morpholino group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 3,4-dichloroaniline with piperazine to form the intermediate 4-(3,4-dichlorophenyl)piperazine. This intermediate is then reacted with morpholine in the presence of a suitable coupling agent, such as carbonyldiimidazole, to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(piperazin-1-yl)methanone
  • (4-Benzyl-piperazin-1-yl)(3-chloro-phenyl)methanone
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

(4-(3,4-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both dichlorophenyl and morpholino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-13-2-1-12(11-14(13)17)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRHOMQZAAIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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